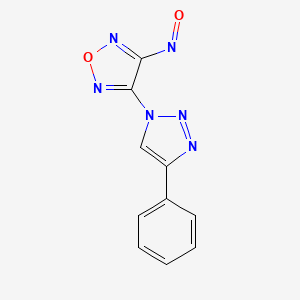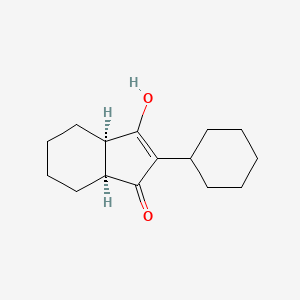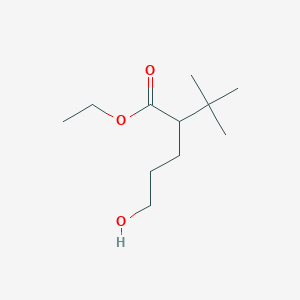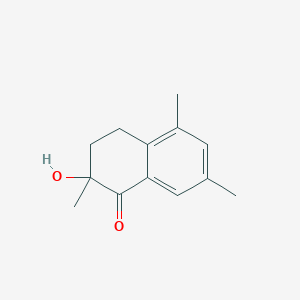![molecular formula C8H7BrOS B12603674 Benzo[b]thiophen-4(5H)-one, 6-bromo-6,7-dihydro-](/img/structure/B12603674.png)
Benzo[b]thiophen-4(5H)-one, 6-bromo-6,7-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[b]thiophen-4(5H)-one, 6-bromo-6,7-dihydro- is a chemical compound with the molecular formula C8H8OS It is a derivative of benzo[b]thiophene, which is a bicyclic compound consisting of a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophen-4(5H)-one, 6-bromo-6,7-dihydro- typically involves the bromination of 6,7-dihydrobenzo[b]thiophen-4(5H)-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophen-4(5H)-one, 6-bromo-6,7-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, room temperature.
Reduction: Lithium aluminum hydride, ether solvents, low temperatures.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, thioether derivatives.
Substitution: Various substituted benzo[b]thiophen-4(5H)-one derivatives.
Scientific Research Applications
Benzo[b]thiophen-4(5H)-one, 6-bromo-6,7-dihydro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic effects. It may be used in drug discovery and development processes.
Industry: Utilized in the production of specialty chemicals and materials. It may be used in the synthesis of dyes, pigments, and other industrial products.
Mechanism of Action
The mechanism of action of Benzo[b]thiophen-4(5H)-one, 6-bromo-6,7-dihydro- depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The compound’s bromine atom can participate in halogen bonding, which can influence its binding affinity and specificity towards target molecules. The thiophene ring can also engage in π-π interactions, further modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophen-4(5H)-one: The parent compound without the bromine substitution.
6,7-Dihydrobenzo[b]thiophen-4(5H)-one: The non-brominated analog.
Benzo[b]thiophene: The core structure without the ketone and bromine functionalities.
Uniqueness
Benzo[b]thiophen-4(5H)-one, 6-bromo-6,7-dihydro- is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. The bromine atom can participate in specific interactions that are not possible with the non-brominated analogs, making this compound valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H7BrOS |
|---|---|
Molecular Weight |
231.11 g/mol |
IUPAC Name |
6-bromo-6,7-dihydro-5H-1-benzothiophen-4-one |
InChI |
InChI=1S/C8H7BrOS/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-2,5H,3-4H2 |
InChI Key |
QKRPTPBZHMJRAI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1SC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9H-Purine-9-acetic acid, 6-[(4-methylphenyl)thio]-, ethyl ester](/img/structure/B12603597.png)
![2,6-Bis[(4-hydroxyphenyl)methylidene]-4-phenylcyclohexan-1-one](/img/structure/B12603601.png)
![N-Ethynyl-N-[(2-iodophenyl)methyl]prop-2-enamide](/img/structure/B12603605.png)
![Pyrido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-1-(trimethylsilyl)-](/img/structure/B12603611.png)



![3,3'-[Oxybis(methylene)]di(but-3-enoic acid)](/img/structure/B12603638.png)


![4-[(3-Methoxyphenyl)methylsulfanyl]pyridine](/img/structure/B12603658.png)
![6-{[4-(Heptyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12603659.png)

